

# Cyclopentyl Formate: A Technical Guide for Researchers

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **cyclopentyl formate**, including its chemical identity, physicochemical properties, synthesis protocols, and analytical data. The information is intended to support laboratory research and development activities.

## **Chemical Identification and Properties**

**Cyclopentyl formate** is an ester of cyclopentanol and formic acid. Its fundamental identifiers and properties are summarized below.

Identifier	Value	Reference
IUPAC Name	cyclopentyl formate	[1]
CAS Number	62781-99-1	[1]
Molecular Formula	C6H10O2	[1]
Molecular Weight	114.14 g/mol	[1]
Canonical SMILES	C1CCC(C1)OC=O	[1]
InChlKey	QLBKLJFKEUBMGH- UHFFFAOYSA-N	[1]

A summary of key physicochemical properties is provided in the table below.



Property	Value
Appearance	Colorless liquid (presumed)
Boiling Point	145-146 °C (predicted)
Density	1.0±0.1 g/cm³ (predicted)
рКа	-6.8 (predicted)
LogP	1.4 (predicted)

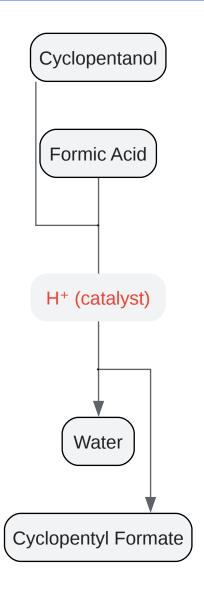
## **Synthesis of Cyclopentyl Formate**

**Cyclopentyl formate** is primarily synthesized via two main routes: the esterification of cyclopentanol with formic acid (Fischer esterification) and the reaction of cyclopentene with formic acid.

### **Synthesis via Fischer Esterification**

This classic method involves the acid-catalyzed reaction of cyclopentanol with an excess of formic acid.





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Caption: Fischer Esterification of Cyclopentanol.

#### Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanol (1.0 eq) and an excess of formic acid (e.g., 3.0 eq), which can also serve as the solvent.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

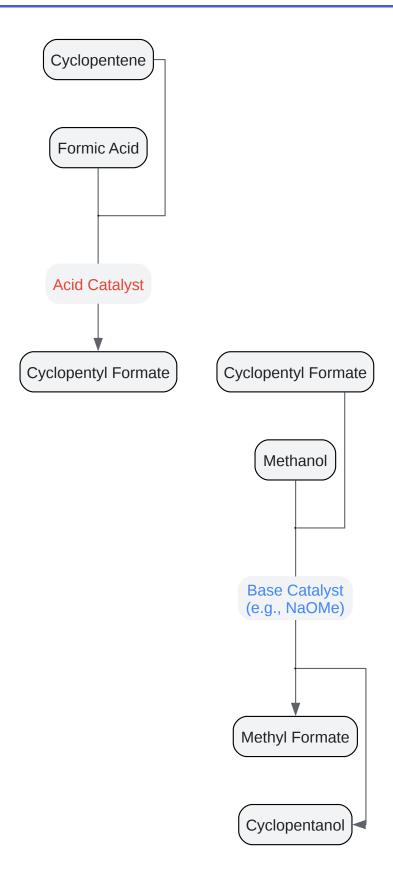


- Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thinlayer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

#### **Synthesis from Cyclopentene**

A patented industrial method involves the direct formation of **cyclopentyl formate** from cyclopentene. This process is often followed by the conversion of the formate ester to cyclopentanol.





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Caption: Industrial synthesis and transformation.



Experimental Protocol (based on patent literature):

- Step A: Formation of Cyclopentyl Formate
  - Reaction: React cyclopentene with formic acid in the presence of an acid catalyst.
- Step B: Conversion to Cyclopentanol
  - Transesterification: The resulting cyclopentyl formate can be transesterified with methanol in the presence of a base catalyst, such as sodium methoxide, to yield cyclopentanol and methyl formate.

### **Analytical Data**

The characterization of **cyclopentyl formate** is crucial for confirming its identity and purity. Below is a summary of expected analytical data.



Analytical Technique	Expected Observations
<sup>1</sup> H NMR	A multiplet for the cyclopentyl methine proton (CHO) around 5.0-5.2 ppm, multiplets for the cyclopentyl methylene protons (CH <sub>2</sub> ) between 1.5-2.0 ppm, and a singlet for the formate proton (OCHO) around 8.0 ppm.
<sup>13</sup> C NMR	A signal for the formate carbonyl carbon (C=O) around 160 ppm, a signal for the cyclopentyl methine carbon (CHO) around 75 ppm, and signals for the cyclopentyl methylene carbons (CH <sub>2</sub> ) in the aliphatic region.
Mass Spectrometry (EI)	The molecular ion peak (M+) at m/z 114. The fragmentation pattern may show a prominent peak at m/z 69, corresponding to the loss of the formate group (HCOO•), representing the cyclopentyl cation.
Infrared (IR) Spectroscopy	A strong C=O stretching vibration for the ester at approximately 1720 cm <sup>-1</sup> , and C-O stretching vibrations in the 1200-1100 cm <sup>-1</sup> region.

## **Applications in Research and Development**

Currently, the primary documented application of **cyclopentyl formate** is as a chemical intermediate in the synthesis of cyclopentanol. Cyclopentanol and its derivatives are valuable building blocks in the synthesis of various organic molecules, including pharmaceuticals and fragrances. While direct applications of **cyclopentyl formate** in drug development are not widely reported, its role as a precursor makes it a compound of interest for process chemistry and the development of synthetic routes to more complex molecules. Further research may uncover novel applications for this compound.

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#### References

- 1. Cyclopentyl formate | C6H10O2 | CID 317677 PubChem [pubchem.ncbi.nlm.nih.gov]
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